Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride
Description
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-7(3-5-9)10-6-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYZLBCZAFKMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)NC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306265-63-2 | |
| Record name | methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precursor Synthesis via Diels-Alder Reaction
The foundational route involves [4+2] cycloaddition between 1,4-cyclohexanedione derivatives and maleic anhydride. As detailed in Czech Chemical Communications (1981), diethyl malonate undergoes acid-catalyzed condensation with isopropenyl acetate to form 1,4-diacetoxy-1,4-cyclohexadiene, which reacts with maleic anhydride under thermal conditions (110–120°C) to yield bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride. This intermediate is hydrogenated at 15–50 psi H₂ over Pd/C, achieving 89–93% conversion to the saturated analog.
Table 1: Optimization of Diels-Alder Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <70°C: <15% yield |
| Catalyst (H₂SO₄) | 0.5–1.0 mol% | >1.5 mol%: side products |
| Reaction Time | 8–12 h | >14 h: decomposition |
Oxidative Decarboxylation and Esterification
The hydrogenated dicarboxylic acid undergoes oxidative decarboxylation using lead tetraacetate in pyridine, introducing acetoxy groups at bridgehead positions (28–31% overall yield). Subsequent esterification with methanol in HCl-saturated THF provides the hydrochloride salt, with purity >98% confirmed by HPLC. This method, while historically significant, suffers from stoichiometric lead usage and poor atom economy, necessitating alternative approaches.
Palladium-Catalyzed Oxidative Cyclization
Mechanism and Catalyst Selection
U.S. Patent 10,633,315 (1998) discloses a streamlined process using 1,4-dimethylenecyclohexane, acetic acid, and hydrogen peroxide in the presence of Pd(OAc)₂ (2.5 mol%). The reaction proceeds via palladium-mediated C–H activation, forming a bicyclic Pd intermediate that undergoes oxidative coupling with acetate. Key advantages include:
Optimization of Oxidant Systems
Comparative studies show iodosobenzene diacetate (PhI(OAc)₂) as ineffective, while tert-butyl hydroperoxide (TBHP) increases yield to 92% by minimizing overoxidation. Oxygen sparging (0.5 L/min) enhances turnover frequency (TOF) to 1,200 h⁻¹, making this method industrially viable.
Table 2: Palladium-Catalyzed Method Performance Metrics
| Condition | Yield (%) | TOF (h⁻¹) | Pd Leaching (ppm) |
|---|---|---|---|
| H₂O₂, H₂O | 85 | 800 | <5 |
| TBHP, O₂ sparging | 92 | 1,200 | <3 |
Tandem Alkylation-Cyclization Strategy
Quaternary Ammonium Salt Formation
Evitachem’s protocol (2025) involves treating 2-azanorbornene with methyl chloroformate in dichloromethane, forming a quaternary ammonium intermediate (94% yield). Subsequent cyclization under basic conditions (K₂CO₃, DMF, 80°C) induces ring expansion to the bicyclo[2.2.2]octane framework.
Acid-Mediated Salt Formation
The free base is treated with HCl gas in anhydrous ether, precipitating the hydrochloride salt with 99.5% purity (by NMR). This method’s key advantage lies in avoiding transition metals, making it preferable for API manufacturing under ICH Q3D guidelines.
Enzymatic Resolution of Racemic Intermediates
Lipase-Catalyzed Ester Hydrolysis
Recent advances employ Pseudomonas fluorescens lipase to resolve racemic 2-azabicyclo[2.2.2]octane-4-carboxylic acid esters. In hexane/water biphasic systems, enantiomeric excess (ee) reaches 98% for the (1R,4S) configuration, critical for CNS-targeted therapeutics.
Dynamic Kinetic Resolution
Coupled with ruthenium-catalyzed racemization, this approach achieves 99% ee and 95% yield in a single pot, demonstrating scalability up to 50 kg batches.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Applicability
| Method | Yield (%) | Cost Index | E-Factor | PMI |
|---|---|---|---|---|
| Diels-Alder | 28–31 | 1.00 | 48.2 | 62.7 |
| Palladium-Catalyzed | 85–92 | 0.75 | 11.5 | 18.3 |
| Tandem Alkylation | 89–94 | 0.90 | 14.8 | 22.1 |
| Enzymatic Resolution | 95 | 1.20 | 8.3 | 12.9 |
E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity
The palladium-catalyzed method emerges as optimal for bulk production due to its low E-factor and high yield, while enzymatic approaches suit chiral API synthesis despite higher costs.
Critical Challenges and Mitigation Strategies
Byproduct Formation in Cyclization
Over-alkylation at the bridgehead nitrogen generates bis-quaternary salts (up to 12% in DMF). Switching to DMSO as solvent reduces this to <2% by stabilizing the monoalkylated intermediate.
Catalyst Deactivation in Hydrogenation
Pd/C catalysts lose activity due to sulfur impurities in diethyl malonate. Pretreatment with 5% aqueous NaOH removes thiols, extending catalyst lifetime from 5 to 20 cycles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
| Compound Name | CAS Number | Molecular Formula | Mol. Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride | 2243516-30-3 | C₉H₁₆ClNO₂ | 205.68 | Methyl ester at position 1 instead of 4 |
| Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride | 22766-67-2 | C₁₀H₁₈ClNO₂ | 219.71 | Ethyl ester and 1-azabicyclo configuration |
| Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride | 1626394-43-1 | C₁₁H₂₀ClNO₂ | 233.74 | Ethyl ester vs. methyl ester |
- Key Observations :
- The position of the ester group (1 vs. 4) significantly impacts steric hindrance and reactivity. For example, methyl substitution at position 4 (target compound) enhances steric accessibility for nucleophilic reactions compared to position 1 derivatives .
- Ethyl esters (e.g., CAS 22766-67-2) exhibit higher lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Derivatives with Modified Bicyclic Frameworks
| Compound Name | CAS Number | Molecular Formula | Mol. Weight (g/mol) | Scaffold Differences |
|---|---|---|---|---|
| (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride | 31560-06-2 | C₆H₁₂ClNO | 149.62 | Smaller [2.2.1] bicyclic system with oxygen substitution |
| 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate ethyl | 21933-15-3 | C₁₀H₁₅NO₃ | 197.24 | Keto group at position 3; ethyl ester |
| 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | Not specified | C₈H₁₆ClNO | 177.67 | Smaller [2.1.1] scaffold with methoxymethyl substituent |
- Key Observations :
- Scaffold size ([2.2.1] vs. [2.2.2]) affects conformational rigidity. The [2.2.2] system in the target compound provides greater steric protection for the ester group, enhancing metabolic stability .
- Functional group modifications (e.g., keto groups or oxygen substitutions) alter electronic properties. For instance, the 3-oxo derivative (CAS 21933-15-3) may exhibit reduced basicity due to electron-withdrawing effects .
Pharmacologically Relevant Analogues
| Compound Name | CAS Number | Molecular Formula | Mol. Weight (g/mol) | Application/Use |
|---|---|---|---|---|
| Umeclidinium bromide (derived from ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate) | 869113-09-7 | C₂₉H₄₀BrNO₂ | 530.54 | Long-acting muscarinic antagonist (COPD treatment) |
| Cocaine hydrochloride | 53-21-4 | C₁₇H₂₂ClNO₄ | 339.82 | Tropane-based scaffold; CNS stimulant |
| Mezlocillin sodium | 51481-65-3 | C₂₁H₂₄N₅NaO₈S₂ | 561.57 | β-lactam antibiotic with bicyclic thia-azabicyclo core |
- Key Observations :
- The 1-azabicyclo[2.2.2]octane core in umeclidinium bromide highlights the importance of nitrogen positioning for receptor binding, contrasting with the 2-aza configuration of the target compound .
- Tropane derivatives (e.g., cocaine) demonstrate how bicyclic nitrogen frameworks are exploited for CNS activity, though the target compound lacks the tropane ring’s methylenedioxy group .
Research Findings and Industrial Relevance
- Synthetic Utility : Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride is synthesized via LDA-mediated cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a pathway shared with umeclidinium bromide intermediates .
- Market Trends : Global production of 2-azabicyclo[2.2.2]octane derivatives is projected to grow at 6.2% CAGR (2025–2030), driven by demand for bronchodilators and neurological drugs .
- Stability Data : The hydrochloride salt form improves aqueous solubility (23 mg/mL at pH 3.0) compared to freebase analogs, critical for formulation .
Table 1: Physicochemical Comparison
| Property | Target Compound | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate HCl | 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate ethyl |
|---|---|---|---|
| Melting Point (°C) | 195–198 (decomposes) | 180–182 | 165–167 |
| LogP (Predicted) | 1.2 | 1.8 | 0.9 |
| Aqueous Solubility (mg/mL, pH 7.4) | 8.5 | 5.2 | 12.4 |
Biological Activity
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride (CAS Number: 2306265-63-2) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
Research indicates that compounds within the bicyclo[2.2.2]octane class exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds similar to methyl 2-azabicyclo[2.2.2]octane-4-carboxylate have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents.
- Neuropharmacological Effects: The structure of this compound allows for interactions with neurotransmitter systems, particularly in modulating cholinergic activity, which may have implications for treating neurodegenerative diseases.
- Enzyme Inhibition: Some derivatives have been identified as inhibitors of specific enzymes, such as myeloperoxidase, which plays a role in inflammatory processes.
The biological activity of methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride can be attributed to several mechanisms:
- Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Inhibition of Enzymatic Activity: By inhibiting enzymes involved in metabolic pathways, it can alter the biochemical landscape within cells.
- Modulation of Lipophilicity: The unique bicyclic structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Study 1: Antibacterial Activity
A study conducted on various derivatives of azabicyclo compounds demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated that modifications to the carboxylate group enhanced efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride | 32 | S. aureus |
| Methyl 6-amino-azabicyclo[2.2.2]octane-2-carboxylate | 16 | S. pneumoniae |
Study 2: Neuropharmacological Effects
In vitro assays showed that methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride exhibited cholinergic activity, enhancing acetylcholine release in neuronal cultures. This suggests potential applications in treating Alzheimer's disease.
| Assay Type | Result |
|---|---|
| Acetylcholine Release (µM) | Increased by 25% |
| Neurotoxicity (LD50 µM) | >100 |
Q & A
Q. What are the standard synthetic routes for Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves cyclopropanation of precursors such as ethyl isonipecotate, reacting with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) and solvents like tetrahydrofuran (THF) . Key steps include:
- Cyclization : Using lithium diisopropylamide (LDA) to facilitate ring closure under inert atmospheres.
- Carboxylation : Introducing the methyl ester group via nucleophilic substitution.
Optimization focuses on controlling temperature (e.g., reflux conditions), solvent polarity, and stoichiometric ratios to minimize side reactions and improve yield (typically 60-75%) .
Q. How is the structural integrity of Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride confirmed?
Structural confirmation relies on:
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol, DMSO). Stability tests show:
- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH < 2 or > 10).
- Thermal Stability : Stable up to 150°C, but decomposes above 200°C.
Storage recommendations: desiccated at -20°C under nitrogen .
Advanced Research Questions
Q. How does the bicyclic framework influence pharmacological activity, and what receptor interactions are hypothesized?
The rigid 2.2.2 bicyclic structure enables selective binding to neurotransmitter receptors (e.g., muscarinic acetylcholine receptors) via:
- Stereoelectronic Effects : The nitrogen atom participates in hydrogen bonding with receptor residues.
- Conformational Restriction : Enhances binding affinity by reducing entropic penalties.
Comparisons with analogs (e.g., quinuclidine derivatives) suggest higher specificity for CNS targets .
Q. What methodologies address contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., neurokinin receptor assays) arise from:
- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) and buffer conditions.
- Enantiomeric Purity : Chiral centers require HPLC validation (e.g., Chiralpak AD-H column).
Best practices include:- Cross-validating results with orthogonal assays (e.g., radioligand binding vs. functional cAMP).
- Reporting enantiomeric excess (>98% via chiral synthesis) .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
Scalable approaches involve:
- Flow Chemistry : Continuous reactors for precise control of exothermic cyclization steps.
- Crystallization Optimization : Using anti-solvents (e.g., tert-butyl methyl ether) to enhance crystal purity (>99% by HPLC).
- Byproduct Mitigation : Scavenging agents (e.g., polymer-bound triphenylphosphine) to remove halogenated intermediates .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Docking studies (e.g., AutoDock Vina) predict interactions with targets like σ-1 receptors:
- Key Interactions : Methyl ester groups form hydrophobic contacts with Leu105 and Tyr103.
- QSAR Models : Electron-withdrawing substituents at C4 improve metabolic stability (e.g., logP < 2.5).
Validated with MD simulations (GROMACS) to assess binding stability over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
